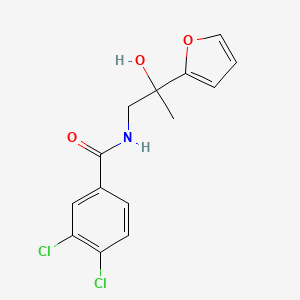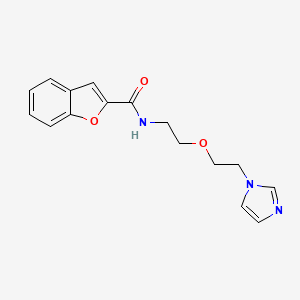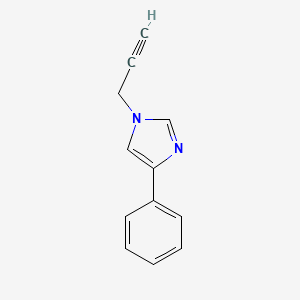![molecular formula C24H27N7 B2629024 N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-14-3](/img/structure/B2629024.png)
N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7 and its molecular weight is 413.529. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-ones, chemically related to N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been studied for their potential in anticancer applications. A study by Abdellatif et al. (2014) found that compounds in this class exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with some derivatives showing potent inhibitory activity Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M., Ahmed, R., & Bakr, R. B. (2014). Molecules, 19(3), 3297-3309.
Anti-5-lipoxygenase Agents
Another study by Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their biological activities. These compounds demonstrated both cytotoxic effects on cancer cell lines (HCT-116 and MCF-7) and significant 5-lipoxygenase inhibition, suggesting potential for both anticancer and anti-inflammatory applications Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016). Bioorganic Chemistry, 66, 160-168.
Antimicrobial and Anticancer Agents
Compounds structurally related to N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have also been investigated for their potential as antimicrobial and anticancer agents. Hafez et al. (2016) synthesized a series of pyrazole derivatives with potent anticancer activity, surpassing that of the reference drug doxorubicin in some cases. Most of these compounds also displayed good to excellent antimicrobial activity Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S. (2016). Bioorganic & Medicinal Chemistry Letters, 26(10), 2428-2433.
Isoxazolines and Isoxazoles Derivatives
Research by Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds were characterized and proposed for further biological activity studies, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery Rahmouni, A., Romdhane, A., Said, A. B., Guérineau, V., Touboul, D., & Jannet, H. (2014). Arabian Journal of Chemistry, 12, 1974-1982.
Antioxidant Evaluation
Gouda (2012) conducted a study on pyrazolopyridine derivatives, related to the compound of interest, to evaluate their antioxidant properties. Some compounds in this class exhibited promising activities, further underscoring the chemical diversity and potential applications of these molecules in various therapeutic areas Gouda, M. (2012). Archiv der Pharmazie, 345.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-17-9-10-21(18(2)15-17)26-22-20-16-25-29(3)23(20)28-24(27-22)31-13-11-30(12-14-31)19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSIJVAWCJYVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2628946.png)



![N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2628952.png)


![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)

![2-Chloro-N-[[4-(trifluoromethyl)thiophen-2-yl]methyl]propanamide](/img/structure/B2628962.png)
![2,2-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2628964.png)